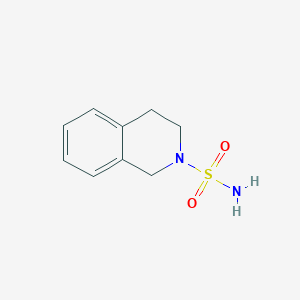
1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide is the Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the synthesis of neurotransmitters and modulation of physiological responses such as stress response, cognition, and mood .
Mode of Action
It is known that tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Thiqs have been shown to interact with various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Pharmacokinetics
It is known that the plasma exposure level of similar compounds can be low due to insufficient solubility, which affects absorption .
Result of Action
Thiqs have been shown to exert diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the solubility of similar compounds can affect their absorption and thus their bioavailability .
生化学分析
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide is involved in biochemical reactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with oligonucleotides, forming zwitter-ionic oligonucleotide derivatives . These derivatives have been suggested as potential antisense therapeutic agents .
Cellular Effects
The effects of this compound on cells are diverse and complex. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to affect the thermal stability of the duplexes of oligodeoxynucleotides with complementary DNA and RNA .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It has been found to bind with oligonucleotides, forming stable zwitter-ionic oligonucleotide derivatives . These derivatives can potentially affect gene expression, suggesting a role in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. It has been found to be stable under the conditions of standard oligonucleotide synthesis
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that it has an antidepressant-like effect in animal models of depression
Metabolic Pathways
This compound is involved in various metabolic pathways. It is synthesized via the Pictet-Spengler reaction between biogenic amines and electrophilic carbonyl compounds
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It is soluble in water at 20°C , suggesting that it could be transported and distributed via aqueous channels within cells and tissues
特性
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERPSPPBSSELBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15211-62-8 |
Source


|
| Record name | 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2802423.png)

![N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2802427.png)
![5-(7-Fluoroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2802428.png)


![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2802431.png)
![4-[2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2802433.png)
![1-(2-Azaspiro[5.6]dodecan-2-yl)prop-2-en-1-one](/img/structure/B2802437.png)
![3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride](/img/structure/B2802439.png)
![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802441.png)


![3-[Methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})amino]pyrazine-2-carbonitrile](/img/structure/B2802444.png)
